3-chloro-N-methyladamantane-1-carboxamide
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Overview
Description
3-chloro-N-methyladamantane-1-carboxamide is a chemical compound with the molecular formula C12H18ClNO. It is a derivative of adamantane, a highly stable and rigid hydrocarbon structure. The compound is characterized by the presence of a chlorine atom, a methyl group, and a carboxamide group attached to the adamantane framework. This unique structure imparts specific chemical and physical properties to the compound, making it of interest in various scientific fields .
Preparation Methods
The synthesis of 3-chloro-N-methyladamantane-1-carboxamide typically involves multiple steps, starting from adamantane or its derivatives. One common method involves the chlorination of adamantane to introduce the chlorine atom, followed by the introduction of the carboxamide group through a series of reactions. The methyl group is then added to the nitrogen atom of the carboxamide group. Industrial production methods may involve optimized reaction conditions, such as specific temperatures, pressures, and catalysts, to achieve high yields and purity .
Chemical Reactions Analysis
3-chloro-N-methyladamantane-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter functional groups.
Substitution: The chlorine atom can be substituted with other groups through nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide.
Scientific Research Applications
3-chloro-N-methyladamantane-1-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Industry: The compound is used in the development of new materials, including polymers and coatings, due to its unique structural properties
Mechanism of Action
The mechanism of action of 3-chloro-N-methyladamantane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
3-chloro-N-methyladamantane-1-carboxamide can be compared with other adamantane derivatives, such as:
1-adamantylamine: Similar in structure but lacks the chlorine and carboxamide groups.
1-chloroadamantane: Contains a chlorine atom but lacks the carboxamide and methyl groups.
N-methyladamantane-1-carboxamide: Similar but lacks the chlorine atom. The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and physical properties
Properties
IUPAC Name |
3-chloro-N-methyladamantane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18ClNO/c1-14-10(15)11-3-8-2-9(4-11)6-12(13,5-8)7-11/h8-9H,2-7H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUDPKFRFXHFGEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C12CC3CC(C1)CC(C3)(C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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